N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with piperazine to form N-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 6-ethyl-2-oxo-2H-chromene-4-carbaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)acetamide: Shares the chlorophenyl moiety but lacks the piperazine and chromene structures.
6-ethyl-2-oxo-2H-chromene-4-carbaldehyde: Contains the chromene structure but lacks the piperazine and chlorophenyl components.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its combination of aromatic, piperazine, and chromene structures, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O3/c1-2-18-7-8-23-21(13-18)20(14-25(31)32-23)16-28-9-11-29(12-10-28)17-24(30)27-15-19-5-3-4-6-22(19)26/h3-8,13-14H,2,9-12,15-17H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKGNGXGBVALLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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